4-(Difluoromethoxy)-3-fluorobenzonitrile

Description

Structural Characterization of 4-(Difluoromethoxy)-3-fluorobenzonitrile

Molecular Geometry and Crystallographic Analysis

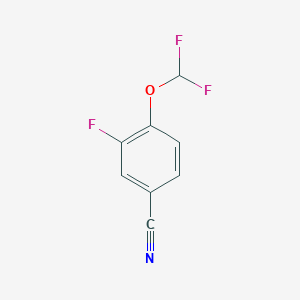

The molecular architecture of this compound is characterized by a benzene ring system bearing both a nitrile group and multiple fluorine-containing substituents. The compound features a difluoromethoxy group (-OCF₂H) at the 4-position and a fluorine atom at the 3-position relative to the nitrile functionality. Crystallographic analysis reveals that the compound exhibits a Chemical Abstracts Service registry number of 954388-59-1, with the International Union of Pure and Applied Chemistry name being this compound.

The three-dimensional molecular conformation demonstrates significant electronic effects arising from the multiple fluorine substituents. The difluoromethoxy group introduces both steric bulk and strong electron-withdrawing characteristics, while the additional fluorine atom at the 3-position creates a unique electronic environment around the aromatic ring. The InChI key for this compound is FZWSJWLBGNEBBD-UHFFFAOYSA-N, providing a standardized identifier for computational and database applications.

Structural analysis indicates that the compound maintains planarity in the aromatic ring system, with the difluoromethoxy group oriented to minimize steric interactions. The nitrile group remains coplanar with the benzene ring, maintaining conjugation and electronic communication throughout the molecular framework. The molecular dipole moment is significantly influenced by the asymmetric distribution of electronegative fluorine atoms, creating distinct electrostatic properties.

Spectroscopic Identification Techniques

Fourier-Transform Infrared (FTIR) Spectral Signatures

Fourier-Transform Infrared spectroscopy provides definitive structural confirmation for this compound through characteristic vibrational frequencies. Spectroscopic analysis conducted by Apollo Scientific demonstrates specific absorption bands that are diagnostic for the compound's functional groups. The spectrum exhibits distinct peaks corresponding to the nitrile stretch, aromatic carbon-carbon stretching vibrations, and carbon-fluorine bond vibrations.

The nitrile functional group displays its characteristic sharp absorption band in the region around 2230-2260 wavenumbers, confirming the presence of the cyano substituent. Aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber range, consistent with substituted benzene ring systems. The difluoromethoxy group contributes multiple absorption features, including carbon-oxygen stretching around 1000-1300 wavenumbers and carbon-fluorine stretching vibrations in the 1000-1400 wavenumber region.

Detailed infrared analysis reveals the complexity introduced by multiple fluorine substituents, with several overlapping absorption bands in the fingerprint region. The spectrum shows good agreement with theoretical predictions for highly fluorinated aromatic compounds, confirming the structural assignment and purity of the compound.

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for this compound across multiple nuclei. Proton Nuclear Magnetic Resonance analysis reveals distinctive chemical shift patterns for the aromatic protons and the difluoromethoxy proton. The aromatic region displays characteristic multipicity patterns reflecting the substitution pattern and electronic effects of the fluorine substituents.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy proves particularly valuable for this compound, given its high fluorine content. The spectrum displays separate signals for the difluoromethoxy fluorine atoms and the aromatic fluorine substituent. The difluoromethoxy group typically exhibits a characteristic doublet pattern due to coupling with the methoxy proton, while the aromatic fluorine appears as a separate signal with distinct chemical shift characteristics.

Carbon-13 Nuclear Magnetic Resonance provides detailed information about the aromatic carbon framework and the electron-withdrawing effects of the fluorine substituents. The nitrile carbon displays its characteristic downfield chemical shift, while the aromatic carbons show the expected patterns for fluorine-substituted benzene rings. The difluoromethoxy carbon exhibits characteristic splitting patterns due to coupling with the adjacent fluorine atoms.

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.0-8.5 | Multiplet | Aromatic protons |

| ¹H | 6.5-7.5 | Triplet | Difluoromethoxy proton |

| ¹⁹F | -50 to -70 | Singlet | Aromatic fluorine |

| ¹⁹F | -80 to -90 | Doublet | Difluoromethoxy fluorine |

| ¹³C | 110-130 | Multiple | Aromatic carbons |

| ¹³C | 115-125 | Singlet | Nitrile carbon |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation pathways that confirm its molecular structure and composition. The molecular ion peak appears at mass-to-charge ratio 187, corresponding to the molecular weight of the compound. The fragmentation pattern demonstrates typical behavior for fluorinated aromatic compounds, with specific loss patterns related to the difluoromethoxy and fluorine substituents.

Primary fragmentation involves the loss of fluorine atoms and difluoromethoxy groups, generating characteristic fragment ions. The base peak often corresponds to the loss of the difluoromethoxy group, yielding a fluorinated benzonitrile fragment. Secondary fragmentation involves further loss of fluorine atoms and degradation of the aromatic ring system.

The mass spectrum provides valuable information about the stability of various functional group combinations within the molecule. The retention of the nitrile group in many fragment ions indicates its relative stability compared to the fluorine-containing substituents. Isotope patterns in the mass spectrum confirm the presence of fluorine atoms and provide additional structural verification.

Comparative Analysis with Isomeric Derivatives

Comparative structural analysis of this compound with related isomeric compounds reveals significant differences in physical and chemical properties based on substitution patterns. The compound can be compared with other fluorinated benzonitrile derivatives, including 3-(difluoromethoxy)-4-fluorobenzonitrile and various trifluoromethoxy-substituted analogs.

The isomeric compound 3-(difluoromethoxy)-4-fluorobenzonitrile exhibits a different substitution pattern, with the difluoromethoxy group at the 3-position and fluorine at the 4-position. This positional isomer demonstrates altered electronic properties and different spectroscopic characteristics. The chemical shift patterns in Nuclear Magnetic Resonance spectroscopy differ significantly between these isomers, reflecting the changed electronic environment around the aromatic ring.

Comparative analysis with trifluoromethoxy-substituted derivatives, such as 4-fluoro-3-(trifluoromethoxy)benzonitrile, reveals the impact of additional fluorine substitution on molecular properties. These compounds exhibit increased electron-withdrawing effects and altered physicochemical characteristics compared to the difluoromethoxy analog.

| Compound | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| This compound | C₈H₄F₃NO | 187.12 | 954388-59-1 |

| 3-(Difluoromethoxy)-4-fluorobenzonitrile | C₈H₄F₃NO | 187.12 | 916210-09-8 |

| 4-Fluoro-3-(trifluoromethoxy)benzonitrile | C₈H₃F₄NO | 205.11 | 886501-14-0 |

Properties

IUPAC Name |

4-(difluoromethoxy)-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWSJWLBGNEBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Difluorocarbene-Mediated Difluoromethoxylation

- Generation of difluorocarbene intermediates in situ.

- Reaction of these intermediates with a 3-fluoro-4-hydroxybenzonitrile precursor.

- Use of potassium hydrogen fluoride (KHF₂) as an activator under weakly acidic conditions.

- Difluorocarbene is typically generated from precursors such as chlorodifluoromethane (ClCF₂H) or trimethylsilyl difluoromethyl ether.

- The phenolic oxygen of the precursor attacks the difluorocarbene, resulting in the formation of the difluoromethoxy ether linkage at the para position relative to the nitrile group.

$$

\text{3-Fluoro-4-hydroxybenzonitrile} + \text{Difluorocarbene (generated in situ)} \xrightarrow{\text{KHF}_2, \text{mild acid}} \text{this compound}

$$

Table 1: Typical Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Precursor | 3-fluoro-4-hydroxybenzonitrile | Commercially available or synthesized |

| Difluorocarbene Gen. | ClCF₂H or (Me₃SiOCHF₂) | In situ generation |

| Activator | Potassium hydrogen fluoride | Weakly acidic, promotes carbene formation |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Enhances carbene stability and reactivity |

| Temperature | 0–40°C | Mild; prevents decomposition |

| Purification | Chromatography | Ensures high purity |

Yield and Purity:

Industrial methods optimize these conditions to achieve high yields (often >70%) and high purity suitable for downstream applications.

Nucleophilic Difluoromethylation

While less common for this specific compound, nucleophilic difluoromethylation can be adapted from analogous syntheses (such as for 2-(difluoromethoxy)-6-fluorobenzonitrile).

- A suitable fluorinated benzonitrile derivative is reacted with a difluoromethylating agent (e.g., difluoromethyl ether) in the presence of a base such as potassium carbonate.

- The difluoromethoxy group is introduced via nucleophilic substitution.

Table 2: Comparative Reaction Parameters

| Method | Key Reagent | Base/Activator | Typical Yield | Comments |

|---|---|---|---|---|

| Difluorocarbene-mediated | ClCF₂H, KHF₂ | Mild acid | >70% | Most direct, scalable |

| Nucleophilic difluoromethylation | Difluoromethyl ether | K₂CO₃ | 50–70% | Requires optimization for selectivity |

Research Findings and Industrial Considerations

- The difluorocarbene-mediated method is favored for its selectivity and adaptability to scale-up, making it suitable for both laboratory and industrial production.

- Careful control of reaction parameters (temperature, pH, and reagent concentration) is required to prevent side reactions and ensure product integrity.

- Industrial processes may employ continuous flow reactors to improve yield, reproducibility, and safety, especially when handling reactive intermediates like difluorocarbene.

- Purification is typically accomplished by chromatography, with analytical verification via NMR and mass spectrometry to confirm structure and purity.

Summary Table: Key Preparation Data

| Parameter | Value/Range | Notes |

|---|---|---|

| Precursor | 3-fluoro-4-hydroxybenzonitrile | Commercially available or synthesized |

| Difluoromethoxylation Agent | Difluorocarbene (from ClCF₂H or Me₃SiOCHF₂) | Generated in situ |

| Activator | Potassium hydrogen fluoride | Promotes carbene formation |

| Temperature | 0–40°C | Mild, prevents decomposition |

| Solvent | DMF, DMSO | Polar aprotic, stabilizes intermediates |

| Typical Yield | 70–85% | After purification |

| Purification | Chromatography | Ensures high purity |

| Analytical Methods | NMR, MS | Confirms structure and purity |

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-fluorobenzonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or fluorine groups are replaced by other substituents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include potassium hydroxide (KOH) for difluoromethylation, and various metal catalysts for coupling reactions . Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, difluoromethylation can result in the formation of difluoromethylated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Development

4-(Difluoromethoxy)-3-fluorobenzonitrile serves as a crucial building block in the synthesis of complex pharmaceutical agents. Its unique substituents allow for modulation of biological pathways, making it a candidate for drug development targeting specific enzymes or receptors.

- Case Study : Research has shown that this compound can inhibit the proliferation of certain cancer cell lines by interfering with signaling pathways involved in cell growth. Studies indicated its potential in treating conditions characterized by abnormal cell growth, such as pulmonary fibrosis .

The compound has been investigated for its biological effects, particularly its role in cellular processes. It acts as a probe in biochemical assays and has been studied for its potential therapeutic applications.

- Mechanism of Action : The compound has been shown to inhibit epithelial-mesenchymal transition (EMT) induced by transforming growth factor-beta 1 (TGF-β1) in A549 cells, suggesting its role in modulating fibrosis-related pathways.

Agrochemical Applications

Due to its chemical stability and reactivity, this compound is also explored in agrochemical formulations. Its properties may enhance the efficacy of pesticides or herbicides through improved bioavailability.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Blocks enzyme activity | |

| Cancer Cell Proliferation | Inhibits growth | |

| Apoptosis Modulation | Induces programmed cell death | |

| Interaction with TGF-β1 | Inhibits EMT process |

Case Studies

- Inhibition Studies : A study demonstrated that this compound effectively inhibits the proliferation of specific cancer cell lines by blocking critical signaling pathways. This suggests potential applications in cancer therapy.

- Cellular Mechanisms : Further research highlighted its role in modulating apoptosis in epithelial cells, indicating therapeutic potential for conditions associated with excessive cell growth or fibrosis .

- Pulmonary Fibrosis Research : The compound was evaluated for its effects on lung inflammation and fibrosis in animal models. Results indicated that it significantly reduced inflammatory markers and collagen deposition in lung tissues .

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit the epithelial-mesenchymal transition (EMT) process induced by transforming growth factor-beta 1 (TGF-β1) in A549 cells . This inhibition is achieved through the suppression of key signaling pathways, such as the NF-κB and ERK1/2-MSK1 pathways .

Comparison with Similar Compounds

Substituent Effects

4-(Bromomethyl)-3-fluorobenzonitrile (CAS 105942-09-4) :

- Substituents: Bromomethyl (-CH₂Br) at 4-position, fluorine at 3-position.

- Molecular Weight: 214.03 g/mol .

- Key Difference: The bromomethyl group provides a reactive site for nucleophilic substitution, enabling its use in coupling reactions (e.g., synthesis of benzimidazoles in ). Unlike the difluoromethoxy group, bromomethyl enhances electrophilicity but reduces metabolic stability.

4-Ethoxy-2,3-difluorobenzonitrile (CAS 126162-96-7) :

Osilodrostat Phosphate (3-fluorobenzonitrile derivative) :

- Substituents: A complex pyrroloimidazole group at the 4-position.

- Molecular Weight: 325.24 g/mol (phosphate salt) .

- Key Difference: The bulky heterocyclic substituent confers specificity as a cortisol synthase inhibitor, whereas 4-(difluoromethoxy)-3-fluorobenzonitrile lacks such pharmacophoric complexity.

Fluorination Patterns

- 3-(2-Amino-5-fluorophenoxymethyl)-4-fluorobenzonitrile: Substituents: Fluorine at 4-position and an amino-fluorophenoxymethyl group. Molecular Weight: 260.24 g/mol . Key Difference: The amino group introduces hydrogen-bonding capacity, which is absent in this compound.

Physical and Chemical Properties

- Thermal Stability: Fluorinated benzonitriles generally exhibit higher thermal stability than non-fluorinated analogs due to strong C-F bonds.

- Lipophilicity : The difluoromethoxy group in the target compound increases logP compared to ethoxy or bromomethyl derivatives, enhancing membrane permeability .

Biological Activity

Overview

4-(Difluoromethoxy)-3-fluorobenzonitrile is a fluorinated organic compound characterized by a unique arrangement of functional groups, including a difluoromethoxy group and a nitrile group on a benzene ring. Its molecular formula is CHFNO, with a molecular weight of approximately 187.12 g/mol. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 187.12 g/mol

- Appearance : White crystalline solid

- Thermal Stability : High

This compound's unique combination of substituents contributes to its chemical reactivity and biological properties, making it valuable in various applications, including pharmaceuticals and agrochemicals.

Biological Activity

While specific data on the biological activity of this compound is somewhat limited, research indicates that fluorinated compounds often exhibit significant biological effects. The following key areas highlight its potential biological activities:

Research suggests that this compound may inhibit the epithelial-mesenchymal transition (EMT) induced by transforming growth factor-beta 1 (TGF-β1) in A549 cells, which are human lung carcinoma cells. This inhibition could be relevant in contexts such as cancer metastasis and pulmonary fibrosis treatment.

Potential Applications

- Cancer Research : The compound's ability to modulate EMT could position it as a candidate for cancer therapies, particularly in targeting metastatic processes.

- Pulmonary Diseases : Its role in reducing pulmonary fibrosis suggests potential therapeutic applications in lung diseases characterized by excessive scarring.

- Biochemical Probes : The compound may serve as a useful probe in biochemical assays, aiding the understanding of cellular processes influenced by fluorinated compounds.

Comparative Analysis with Similar Compounds

To provide context for the biological activity of this compound, it is beneficial to compare it with other fluorinated benzonitriles:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 4-Fluorobenzonitrile | Single fluorine substitution | Antimicrobial properties |

| 2,4-Difluorobenzonitrile | Two fluorine substitutions | Anti-inflammatory effects |

| This compound | Difluoromethoxy and nitrile groups | EMT inhibition; potential anticancer |

Study on Fluorinated Compounds

A study examining the role of fluorine in drug design highlighted that fluorinated compounds often possess enhanced metabolic stability and bioactivity compared to their non-fluorinated counterparts. This property is attributed to the electronegativity of fluorine, which can influence molecular interactions within biological systems .

Synthesis and Biological Evaluation

Synthesis methods for this compound typically involve nucleophilic substitution reactions using difluorocarbene intermediates under controlled conditions. These synthetic routes are crucial for producing high-purity compounds necessary for biological evaluations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Difluoromethoxy)-3-fluorobenzonitrile, and how can purity be validated?

- Methodology : Synthesis typically involves fluorination and difluoromethoxy substitution steps, as seen in analogous compounds (e.g., ferroelectric mesogens) . Key steps include:

- Fluorination : Use of reagents like DAST (diethylaminosulfur trifluoride) for introducing fluorine or difluoromethoxy groups.

- Purification : Column chromatography with silica gel or reversed-phase HPLC for isolating intermediates.

- Validation : NMR (¹⁹F and ¹H) to confirm substituent positions, and mass spectrometry (MS) for molecular weight verification. Purity can be assessed via HPLC with UV detection (≥95% purity threshold) .

Q. What analytical techniques are critical for characterizing this compound’s structural and thermal stability?

- Techniques :

- DSC/TGA : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to evaluate thermal decomposition thresholds (e.g., stability up to 200°C).

- XRD : X-ray diffraction for crystallinity analysis, particularly if used in materials science (e.g., liquid crystal phases) .

- FT-IR : To confirm functional groups like nitrile (C≡N stretch ~2240 cm⁻¹) and difluoromethoxy (C-O-CF₂ vibrations) .

Advanced Research Questions

Q. How does this compound contribute to ferroelectric nematic materials, and what dielectric properties are observed?

- Application : The compound’s polar substituents (nitrile, difluoromethoxy) induce high dipole moments (e.g., 11.3 D), enabling room-temperature ferroelectric nematic phases.

- Key Data : Dielectric permittivity (ε₀) reaches ~20,000 in the nematic phase, making it suitable for low-voltage electro-optical devices. Experimental design should include polarization microscopy and dielectric spectroscopy under controlled temperature gradients .

Q. What is its role as a pharmaceutical intermediate, and how are structural modifications optimized for bioactivity?

- Case Study : The compound serves as a building block in drugs like Osilodrostat (Cushing’s disease treatment), where the nitrile group enhances metabolic stability.

- Optimization Strategies :

- SAR Studies : Replace difluoromethoxy with methoxy/trifluoromethyl to assess potency changes.

- Metabolic Profiling : Use LC-MS to identify metabolites and evaluate cytochrome P450 interactions .

Q. How do substituent positions influence reactivity in cross-coupling reactions?

- Experimental Insights :

- Suzuki-Miyaura : The 3-fluoro group directs electrophilic substitution, while the nitrile stabilizes transition metals (e.g., palladium catalysts).

- Challenges : Steric hindrance from the difluoromethoxy group may reduce coupling efficiency. Mitigate via microwave-assisted synthesis or ligand optimization (e.g., SPhos) .

Q. What contradictions exist in pesticidal activity studies of structurally related compounds?

- Example : Flucythrinate, a pyrethroid insecticide with a difluoromethoxybenzeneacetate backbone, shows conflicting efficacy data in resistant insect populations.

- Resolution : Compare LC₅₀ values across species using dose-response assays. Address resistance via co-formulation with synergists (e.g., piperonyl butoxide) .

Methodological Challenges

Q. What precautions are necessary for handling hygroscopic or light-sensitive derivatives?

- Protocols :

- Storage : Under argon at -20°C in amber vials to prevent hydrolysis of the difluoromethoxy group.

- Safety : Use gloveboxes for hygroscopic intermediates; MSDS-compliant ventilation for nitrile vapor mitigation .

Q. How can researchers resolve discrepancies in spectroscopic data for fluorinated analogs?

- Case Example : Overlapping ¹⁹F NMR signals (e.g., -OCF₂ vs. aromatic F).

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.